molecular formula C19H19N3O2S B11170949 N-(6-methyl-1,3-benzothiazol-2-yl)-3-[(2-methylpropanoyl)amino]benzamide

N-(6-methyl-1,3-benzothiazol-2-yl)-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11170949
M. Wt: 353.4 g/mol
InChI Key: SHRXUXMORKHLBZ-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-3-[(2-methylpropanoyl)amino]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-3-[(2-methylpropanoyl)amino]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with acetic anhydride to form 6-methyl-1,3-benzothiazole.

    Amidation Reaction: The benzothiazole derivative is then reacted with 3-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

    Acylation: The final step involves the acylation of the amide group with 2-methylpropanoic anhydride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-3-[(2-methylpropanoyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogen atoms or other electrophiles on the benzothiazole ring.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-3-[(2-methylpropanoyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-3-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-1,3-benzothiazol-2-yl)-3-aminobenzamide
  • N-(6-methyl-1,3-benzothiazol-2-yl)-3-(acetylamino)benzamide

Uniqueness

N-(6-methyl-1,3-benzothiazol-2-yl)-3-[(2-methylpropanoyl)amino]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C19H19N3O2S/c1-11(2)17(23)20-14-6-4-5-13(10-14)18(24)22-19-21-15-8-7-12(3)9-16(15)25-19/h4-11H,1-3H3,(H,20,23)(H,21,22,24)

InChI Key

SHRXUXMORKHLBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NC(=O)C(C)C

Origin of Product

United States

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